molecular formula C16H22N2O4 B5081902 (3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No.: B5081902
M. Wt: 306.36 g/mol
InChI Key: CKSHEGOWXLFHJQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as MDMA, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, MDMA also has potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol acts on the serotonin system by increasing the release of serotonin and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which can produce feelings of euphoria, empathy, and emotional openness. This compound also affects other neurotransmitter systems, including dopamine and norepinephrine, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. These effects can be dangerous, particularly when this compound is used in high doses or in combination with other drugs. Long-term use of this compound has also been associated with cognitive impairments, including memory deficits and decreased attention span.

Advantages and Limitations for Lab Experiments

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has several advantages as a research tool, including its ability to increase social behavior and promote emotional openness. These effects can be useful in studying social behavior and emotional regulation. However, the psychoactive effects of this compound can also make it difficult to control for confounding factors in research studies. Additionally, the potential for adverse effects on the cardiovascular and nervous systems must be carefully considered when designing experiments involving this compound.

Future Directions

There are several areas of future research that could enhance our understanding of (3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol and its potential therapeutic applications. These include:
1. Further studies on the mechanism of action of this compound, particularly its effects on the serotonin system and other neurotransmitter systems.
2. Development of safer and more effective synthesis methods for this compound, which could facilitate its use in therapeutic settings.
3. Exploration of the potential therapeutic applications of this compound beyond PTSD, including its use in the treatment of depression, anxiety, and addiction.
4. Investigation of the long-term effects of this compound use on cognitive function and mental health.
Conclusion:
This compound is a synthetic drug that has gained popularity as a recreational drug, but also has potential therapeutic applications, particularly in the treatment of PTSD. The synthesis process for this compound is complex and requires specialized knowledge and equipment, making it difficult to produce on a large scale. This compound acts on the serotonin system by increasing the release of serotonin, which can produce feelings of euphoria, empathy, and emotional openness. However, this compound also has potential adverse effects on the cardiovascular and nervous systems, particularly when used in high doses or in combination with other drugs. Future research on this compound could enhance our understanding of its mechanism of action and potential therapeutic applications.

Synthesis Methods

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol is synthesized through a multi-step process involving the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then reduced to this compound using aluminum amalgam and methylamine. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult to produce this compound on a large scale.

Scientific Research Applications

(3S*,4S*)-1-(1,3-benzodioxol-4-ylmethyl)-4-(4-morpholinyl)-3-pyrrolidinol has shown promise as a therapeutic agent for the treatment of PTSD. Studies have demonstrated that this compound-assisted psychotherapy can lead to significant reductions in PTSD symptoms, including anxiety and depression. This compound works by increasing the release of serotonin, a neurotransmitter that is involved in regulating mood and emotions. This increase in serotonin levels is thought to promote feelings of trust and empathy, which can facilitate the therapeutic process.

Properties

IUPAC Name

(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c19-14-10-17(9-13(14)18-4-6-20-7-5-18)8-12-2-1-3-15-16(12)22-11-21-15/h1-3,13-14,19H,4-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSHEGOWXLFHJQ-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.